This portion of the PROTAC molecule recognizes and binds to a specific E3 ligase enzyme. E3 ligases are cellular enzymes that play a vital role in targeting proteins for degradation.
The other end of the PROTAC molecule, linked by Anb-nos, binds to the target protein that is desired for elimination.
By bringing the target protein in close proximity to the E3 ligase, Anb-nos facilitates the hijacking process. The E3 ligase then ubiquitylates the target protein, marking it for destruction by the proteasome, which is the cell's protein degradation machinery.
Anb-nos offers several advantages as a PROTAC linker:
The alkyl/ether structure of Anb-nos provides a degree of flexibility, which can be crucial for achieving optimal binding between the target protein and the E3 ligase.
The properties of Anb-nos allow it to pass through cell membranes, enabling the PROTAC to reach its target protein within the cell.
Anb-nos, scientifically known as N-hydroxysuccinimidyl-5-azido-2-nitrobenzoate, is a heterobifunctional crosslinker used primarily in biochemical applications. Its chemical formula is C₁₁H₇N₅O₆, and it is recognized by the CAS number 60117-35-3. This compound appears as a yellow powder and has a melting point ranging from 131°C to 133°C. Anb-nos is notable for its dual reactive groups: an N-hydroxysuccinimide (NHS) ester that reacts with amines and a nitrophenyl azide that can be activated by ultraviolet light, making it particularly useful for protein crosslinking and labeling applications .
Anb-nos acts as a bridge between two protein molecules. The NHS ester reacts with a primary amine on one protein, forming an amide bond. Subsequently, UV light activation triggers the azide group to react with another protein's nucleophilic group, covalently linking the two proteins []. This technique allows researchers to study protein-protein interactions, investigate protein complex formation, and understand protein function in a controlled manner.
These reactions are essential for applications in proteomics and bioconjugation.
Anb-nos exhibits significant biological activity primarily through its role as a crosslinker. It is utilized in various biochemical assays to study protein interactions and dynamics. The ability to form stable covalent bonds with proteins allows researchers to investigate complex biological systems and cellular processes. Additionally, the photoactivatable nature of Anb-nos enhances its utility in live-cell imaging and tracking protein interactions in real time .
The synthesis of Anb-nos typically involves the following steps:
Anb-nos has diverse applications in various fields:
Interaction studies involving Anb-nos focus on its ability to form stable complexes with proteins. Researchers utilize this compound to probe protein interactions within complex biological systems. By crosslinking proteins, scientists can map interaction networks, identify binding partners, and elucidate functional relationships among biomolecules. These studies are crucial for understanding cellular mechanisms and developing new therapeutic strategies .
Several compounds share structural features or functional roles with Anb-nos. Here are some notable examples:
Compound Name | Structure Features | Unique Characteristics |
---|---|---|
N-Hydroxysuccinimide | Contains NHS ester group | Commonly used for bioconjugation but lacks azide functionality |
Sulfo-NHS-LC-Biotin | Biotinylated NHS ester | Provides additional affinity for streptavidin; used in labeling |
4-Azidobenzoic Acid | Contains azide group | Primarily used for photo-crosslinking but lacks amine-reactive functionality |
Maleimide Crosslinkers | Contains maleimide group | Reacts specifically with thiols; different reactivity profile |
Anb-nos stands out due to its combination of both NHS ester and azide functionalities, allowing versatile applications in protein chemistry that other compounds may not offer .
The molecular architecture of ANB-NOS is characterized by its heterobifunctional design, incorporating two chemically distinct reactive groups connected through an aromatic spacer system. The compound exhibits a molecular formula of C₁₁H₇N₅O₆ with a molecular weight of 305.2 g/mol [1] [2]. The molecule's structure is built around a central benzoyl core that serves as the primary structural framework, with the 5-azido and 2-nitro substituents positioned strategically on the aromatic ring to optimize both reactivity and selectivity [2] [3].
The N-hydroxysuccinimide ester group constitutes one of the two primary reactive centers in ANB-NOS, functioning as an activated ester specifically designed for coupling reactions with primary amines [4] [5] [6]. This moiety demonstrates exceptional selectivity for primary aliphatic amine groups, particularly lysine residues in proteins, operating optimally within a pH range of 7-9 [3] [6].
The NHS ester group in ANB-NOS adopts a characteristic tetrahedral geometry around the nitrogen-oxygen bond, with the nitrogen atom exhibiting sp² hybridization in a trigonal planar arrangement [4] [7]. The C-N-O bond angle measures approximately 120°, consistent with the sp² hybridization pattern observed in similar NHS ester compounds [7] [5]. The ester carbonyl carbon maintains sp² hybridization, contributing to the planar geometry of the ester functional group [7].
The NHS leaving group demonstrates weak acid characteristics, with the hydroxyl group exhibiting enhanced acidity due to the electron-withdrawing effects of the adjacent carbonyl groups [4] [5]. This electronic configuration facilitates the nucleophilic attack by primary amines, resulting in the formation of stable amide bonds while releasing the NHS moiety as a leaving group [6]. The reaction mechanism proceeds through a tetrahedral intermediate, ultimately yielding a robust covalent linkage between the crosslinker and the target molecule [6].
The NHS ester group exhibits remarkable selectivity for primary aliphatic amine groups, with reaction rates that are significantly higher compared to secondary amines or other nucleophilic functional groups [4] [6]. While the NHS ester can theoretically react with hydroxyl and sulfhydryl groups, the resulting esters and thioesters demonstrate limited stability and are readily hydrolyzed or displaced by competing amine nucleophiles [6].
The activated nature of the NHS ester is attributed to the electron-withdrawing properties of the N-hydroxysuccinimide group, which increases the electrophilicity of the carbonyl carbon and facilitates nucleophilic attack [4] [5]. This activation enables the ester to react under mild aqueous conditions, making it particularly suitable for biological applications where harsh reaction conditions would be detrimental to protein structure and function [6].
The 5-azido-2-nitrobenzoyl group represents the photoreactive component of ANB-NOS, capable of forming covalent bonds with nearby molecules upon exposure to ultraviolet light within the wavelength range of 320-350 nm [2] [3] [8]. This photoreactive moiety incorporates both an azido group and a nitro group, each contributing distinct properties to the overall reactivity and selectivity of the crosslinker.
The azido functional group (-N₃) adopts a linear geometry with an N-N-N bond angle approaching 180°, characteristic of the sp hybridization pattern in this functional group [8] [9] [10]. Upon exposure to ultraviolet light, the azido group undergoes photolysis, extruding molecular nitrogen to generate highly reactive singlet nitrenes [8] [9] [10].
The photochemical mechanism proceeds through the initial absorption of UV light by the azido group, leading to the formation of an excited state that rapidly eliminates nitrogen gas [9] [10]. The resulting nitrene species demonstrates extremely high reactivity, with lifetimes on the order of nanoseconds, enabling rapid insertion into nearby C-H, N-H, and O-H bonds [10]. This non-selective reactivity profile makes azido groups particularly valuable for capturing transient molecular interactions and mapping protein contact sites [8] [9].
The photolysis process occurs efficiently at wavelengths below 350 nm, with optimal activation typically observed between 320-350 nm for nitro-substituted aryl azides [3] [8]. The presence of the nitro group in the ortho position relative to the azido substituent significantly influences the photochemical properties, red-shifting the absorption maximum and reducing potential photodamage to sensitive biological molecules [3] [8].
The nitro group positioned at the 2-position of the benzene ring serves multiple functional roles within the ANB-NOS structure [2] [3]. As a powerful electron-withdrawing group, the nitro substituent significantly influences both the electronic properties of the aromatic system and the photochemical behavior of the adjacent azido group [3] [11].
The electron-withdrawing nature of the nitro group results in a substantial red-shift in the photoactivation wavelength of the azido group, moving the optimal excitation range from the typical 280-300 nm observed in simple aryl azides to 320-350 nm in ANB-NOS [3] [8]. This wavelength shift provides significant advantages in biological applications, as longer wavelengths are less damaging to proteins and nucleic acids, thereby preserving the structural integrity of target molecules during crosslinking procedures [3] [8].
The nitro group maintains a planar geometry with the benzene ring, with the nitrogen atom exhibiting sp² hybridization and the oxygen atoms positioned symmetrically about the N-C bond [11]. This coplanar arrangement maximizes the conjugation between the nitro group and the aromatic π-system, enhancing the electron-withdrawing effects and contributing to the overall stability of the molecule [11].
The spatial organization of ANB-NOS reflects a carefully optimized balance between structural rigidity and conformational flexibility, enabling effective crosslinking while maintaining appropriate geometric constraints for biological applications [2] [3] [12].
The spacer arm length of 7.7 angstroms represents a critical design parameter that determines the effective crosslinking distance and influences the types of molecular interactions that can be captured [2] [3] [12]. This distance is measured as the center-to-center separation between the two reactive functional groups under standard geometric conditions [2] [3].
The 7.7 Å spacer length positions ANB-NOS within the category of short-arm crosslinkers, making it particularly suitable for capturing close-range molecular interactions [3] [12]. Under fully extended conformations, the maximum crosslinking distance can reach approximately 9-10 Å, while contracted conformations may reduce this distance to 6-7 Å [12]. This conformational range provides sufficient flexibility to accommodate minor structural variations in target molecules while maintaining the specificity required for meaningful crosslinking data [12].
The spacer arm length has been optimized based on extensive structural analysis of protein-protein interfaces and the typical distances observed between reactive amino acid residues [12]. For proteins in the molecular weight range of 10-25 kDa, the 7.7 Å spacer length corresponds closely to the theoretically optimal crosslinking distance for maximizing both the number of detectable crosslinks and their structural significance [12].
The relatively short spacer arm length distinguishes ANB-NOS from longer crosslinkers such as bis(sulfosuccinimidyl) suberate (BS³, 11.4 Å) and ethylene glycol bis(succinimidyl succinate) (EGS, 16.1 Å) [12]. This positioning makes ANB-NOS particularly valuable for studying tight protein-protein interactions and mapping contact surfaces between closely associated molecular components [3] [12].
The torsional flexibility of ANB-NOS arises primarily from rotational freedom around specific bonds within the molecular framework, with the degree of flexibility varying significantly across different regions of the molecule [13].
The NHS ester C-O bond represents the primary source of conformational flexibility within the ANB-NOS structure [7] [13]. This bond exhibits moderate rotational freedom, with torsional angles typically ranging from ±60° to ±120° depending on the local steric environment [13]. The rotation around this bond enables the NHS ester group to adopt various orientations relative to the aromatic core, facilitating optimal positioning for nucleophilic attack by target amine groups [7].
The ester linkage demonstrates restricted rotation compared to simple alkyl C-O bonds due to partial double bond character arising from resonance interactions between the oxygen lone pairs and the carbonyl π-system [7]. This restriction provides a balance between conformational flexibility and structural stability, ensuring that the crosslinker maintains appropriate geometric relationships while accommodating local structural variations in target molecules [7] [13].
The aromatic benzene ring system in ANB-NOS maintains strict planarity, with negligible torsional flexibility around the ring bonds [13]. This rigidity extends to the directly attached substituents, including the nitro group, which remains coplanar with the aromatic system due to strong conjugative interactions [11] [13]. The azido group, while maintaining its linear geometry, exhibits minimal rotational freedom, with bond bending typically limited to ±10° from the optimal linear arrangement [13].
The aromatic-carbonyl C-C bond connecting the benzene ring to the ester carbonyl demonstrates limited rotational freedom, with torsional angles typically restricted to ±30° to ±45° [13]. This constraint arises from partial double bond character resulting from conjugation between the aromatic π-system and the carbonyl group, contributing to the overall rigidity of the crosslinker backbone [13].
The combination of flexible and rigid elements within ANB-NOS creates a semi-flexible crosslinker with moderate conformational space [13]. The primary conformational degrees of freedom are concentrated in the NHS ester region, while the photoreactive aromatic moiety remains relatively fixed in its spatial orientation [13]. This design provides sufficient flexibility to accommodate the geometric requirements of diverse crosslinking targets while maintaining the structural integrity necessary for reliable photochemical activation [3] [13].
The conformational preferences of ANB-NOS have been optimized to maximize crosslinking efficiency while minimizing non-specific interactions [3] [12]. The 7.7 Å spacer length combined with moderate torsional flexibility enables the crosslinker to access a range of molecular geometries commonly encountered in protein-protein interfaces, making it a versatile tool for structural biology applications [3] [12] [13].
Molecular Property | Value/Description |
---|---|
Chemical Name | 5-Azido-2-nitrobenzoic acid N-hydroxysuccinimide ester |
CAS Number | 60117-35-3 |
Molecular Formula | C₁₁H₇N₅O₆ |
Molecular Weight | 305.2 g/mol |
Spacer Arm Length | 7.7 Å |
Photoactivation Wavelength | 320-350 nm |
Melting Point | 131-133°C |
Structural Component | Geometric Characteristics | Flexibility |
---|---|---|
NHS Ester Group | Tetrahedral N-O geometry, ~120° C-N-O angle | Moderate rotation (±60° to ±120°) |
Azido Group | Linear geometry (N-N-N ~180°) | Minimal (±10° bond bending) |
Nitro Group | Planar with benzene ring | Minimal (±15° in-plane rotation) |
Benzene Ring | Planar sp² hybridization | Rigid (0° flexibility) |
Ester Linkage | sp² carbonyl carbon | Restricted rotation (±30° to ±45°) |
Irritant